REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10]([CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH:21]([NH:23][CH2:24][CH:25]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([Cl:33])[CH:28]=2)[OH:26])[CH3:22])=[CH:16][CH:15]=1)=[O:11].[OH-].[NH4+].[BrH:36].Cl>C(O)C>[BrH:36].[CH3:8][O:9][C:10]([CH2:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([CH2:20][CH:21]([NH:23][CH2:24][CH:25]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([Cl:33])[CH:28]=2)[OH:26])[CH3:22])=[CH:18][CH:19]=1)=[O:11] |f:0.1,2.3,7.8|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.COC(=O)COC1=CC=C(C=C1)CC(C)NCC(O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Br.COC(=O)COC1=CC=C(C=C1)CC(C)NCC(O)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |